Pentyl ({2-nitrophenyl}sulfinyl)acetate

Description

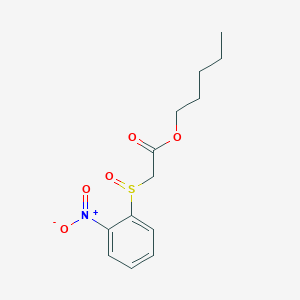

Pentyl ({2-nitrophenyl}sulfinyl)acetate is an organic ester featuring a pentyl group, a sulfinyl (S=O) moiety, and a 2-nitrophenyl substituent. Its molecular formula is C₁₃H₁₇NO₅S, with a molecular weight of 307.34 g/mol. The compound’s structure combines ester functionality with electron-withdrawing groups (sulfinyl and nitro), which significantly influence its polarity, solubility, and reactivity compared to simpler acetates .

Key structural features:

- Pentyl chain: Contributes to lipophilicity and solvent compatibility.

- 2-Nitrophenyl group: Introduces steric bulk and electronic effects, impacting stability and reactivity.

This compound’s unique structure positions it as a specialized chemical, likely used in niche applications such as pharmaceuticals, agrochemicals, or advanced material synthesis.

Properties

Molecular Formula |

C13H17NO5S |

|---|---|

Molecular Weight |

299.34 g/mol |

IUPAC Name |

pentyl 2-(2-nitrophenyl)sulfinylacetate |

InChI |

InChI=1S/C13H17NO5S/c1-2-3-6-9-19-13(15)10-20(18)12-8-5-4-7-11(12)14(16)17/h4-5,7-8H,2-3,6,9-10H2,1H3 |

InChI Key |

PLBCMKWPGYZHLZ-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCCCCOC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Simple Acetates (Pentyl Acetate, Butyl Acetate)

Key Differences :

- Volatility : The sulfinyl and nitro groups reduce volatility compared to pentyl or butyl acetate, making it less suitable for applications requiring rapid evaporation (e.g., paints) .

- Solvent Power: While pentyl acetate is a high-power solvent for resins, the target compound’s polarity may limit compatibility with nonpolar systems but enhance solubility in polar aprotic solvents .

- Biological Activity : Simple acetates like pentyl acetate are used in insect studies (e.g., EAG recordings) due to their volatility , whereas the target compound’s bulkier structure may reduce bioavailability.

Comparison with Other Sulfinyl- or Nitro-Containing Esters

(4-Butylphenyl) 2-(2-Nitrophenyl)Sulfinyl Acetate

- Structure : Shares the sulfinyl and nitrophenyl groups but substitutes pentyl with a 4-butylphenyl chain.

- Molecular Weight: Higher (C₁₈H₁₉NO₅S = 361.41 g/mol) due to the aromatic ring.

- Applications : Used in pharmaceutical research (e.g., AKOS002774580, MCULE-4089666725), suggesting the nitro-sulfinyl motif is valuable in drug discovery.

Nitrophenyl Esters (e.g., Methyl 4-Nitrobenzoate)

- Reactivity : The nitro group in the target compound may facilitate electrophilic substitutions or reduction reactions, similar to other nitroaromatics.

- Stability: Nitro groups can destabilize esters under acidic/basic conditions, requiring careful handling compared to non-nitro analogs .

Functional Group Impact Analysis

| Functional Group | Effect on Properties |

|---|---|

| Sulfinyl (S=O) | Increases polarity and thermal stability; may enhance coordination with metal catalysts. |

| 2-Nitrophenyl | Reduces volatility, increases UV absorption, and introduces redox activity. |

| Pentyl Ester | Balances polarity for solvent compatibility; longer chain improves lipid solubility. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.